(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, also known by its IUPAC name, is a complex organic compound with significant potential in scientific research. It is characterized by its unique structural features and has been classified under various chemical categories based on its functional groups and molecular architecture.
This compound is cataloged under the CAS number 903195-61-9 and has a molecular formula of , with a molecular weight of approximately 310.3 g/mol. It is primarily available for research purposes from chemical suppliers and databases such as PubChem and BenchChem, which provide details on its synthesis, applications, and properties .
The compound falls under the category of benzofuran derivatives, which are known for their diverse biological activities. Its structure includes a benzofuran core, a hydroxyl group, a dimethylamino substituent, and a pyridine ring, indicating potential pharmacological properties.
The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as 1-(2-hydroxyphenyl)ethan-1-one combined with dimethylformamide dimethylacetal under controlled heating conditions. The reaction is monitored through thin-layer chromatography to ensure progress and purity .
The synthesis may involve the following steps:
The molecular structure of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one features:
The bond lengths and angles in the structure conform to expected values for similar compounds, confirming the integrity of the synthesized product . The InChI representation provides a detailed depiction of its connectivity: InChI=1S/C18H18N2O3/c1-11-7-14(21)13(10-20(2)3)18-16(11)17(22)15(23-18)8-12-5-4-6-19-9-12/h4-9,21H,10H2,1-3H3/b15-8-[2]
.
The compound can participate in various chemical reactions typical for benzofuran derivatives:
The stability and reactivity of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one are influenced by its electronic structure, which can affect reaction pathways and product formation.
The mechanism of action for this compound is not fully elucidated but may involve interactions at specific biological targets due to its structural features. The presence of both basic (dimethylamino) and acidic (hydroxyl) functional groups suggests potential binding interactions with enzymes or receptors.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including those involved in cancer pathways or neuropharmacological effects .
The physical properties of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one include:
Key chemical properties include:
This compound is primarily utilized in research settings to explore its potential pharmacological effects, including:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1